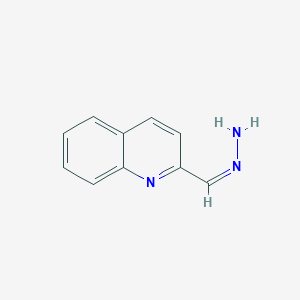

Quinoline-2-carbaldehyde hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline-2-carbaldehyde hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoline-2-carbaldehyde hydrazone derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.

Case Study: Antitubercular Activity

A study evaluated several quinoline hydrazone derivatives for their antitubercular potential against Mycobacterium tuberculosis (Mtb) strains. Compounds such as QH-02, QH-04, and QH-05 demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, outperforming traditional antibiotics like rifampicin and isoniazid .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| QH-02 | 4 | Mtb H37Rv |

| QH-04 | 4 | Mtb H37Rv |

| QH-05 | 4 | Mtb H37Rv |

Antioxidant Properties

This compound derivatives have also been investigated for their antioxidant activities. These compounds are capable of scavenging free radicals, which are implicated in oxidative stress-related diseases.

Research Findings

A series of quinoline-2-carbaldehyde hydrazones were synthesized and tested for their antioxidant capacity using a redox-sensitive fluorescent probe. The results indicated that these derivatives could effectively reduce oxidative damage, suggesting their potential as therapeutic agents against oxidative stress .

Chemosensing Applications

The chemosensing capabilities of quinoline-2-carbaldehyde hydrazones have been explored, particularly in detecting harmful substances such as tributyltin (TBT).

Case Study: Biocide Chemosensor

A study demonstrated that a quinoline-based hydrazone derivative acts as an optical chemosensor for TBT. The compound exhibited a color change from colorless to red in the presence of TBT, along with fluorescence enhancement. This behavior was quantified through spectrophotometric analysis, confirming its utility in environmental monitoring .

Synthesis and Characterization

The synthesis of quinoline-2-carbaldehyde hydrazones typically involves the reaction of quinoline-2-carbaldehyde with various hydrazines under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

The synthesis process involves dissolving quinoline-2-carbaldehyde in methanol with a hydrazine derivative, followed by stirring at room temperature until precipitation occurs. The yield is generally high, around 67%, indicating efficient synthesis methods .

Análisis De Reacciones Químicas

2.1. Nucleophilic Additions

Hydrazones derived from quinoline-2-carbaldehyde participate in nucleophilic additions due to the electron-deficient quinoline ring. For example:

-

Electrophilic substitution :

Electron-rich arylhydrazines (e.g., 4-methoxyphenylhydrazine) react faster (k=0.28h−1) than electron-poor analogs (k=0.01h−1) with aldehydes, driven by inductive effects .

2.2. Cyclization Reactions

Hydrazones undergo cyclization to form heterocycles:

-

Pyrazoloquinolines :

Heating with phenylhydrazinium chloride in methanol forms 1-phenyl-1H-pyrazolo[3,4-b]quinoline (yield: 68–72%) via intramolecular cyclization .

Coordination Chemistry and Metal Complexes

Quinoline-2-carbaldehyde hydrazones act as tridentate ligands, coordinating through the quinoline N, imine N, and hydrazone NH. Notable complexes include:

| Metal Ion | Stoichiometry | Geometry | Application |

|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Antimicrobial agents |

| Fe(III) | 1:1 | Octahedral | Catalytic oxidation |

Kinetic and Thermodynamic Studies

Reaction rates and equilibrium constants for hydrazone formation vary with substituents:

| Hydrazine Derivative | k(h−1) | ΔG‡(kJ mol) |

|---|---|---|

| 4-Methoxyphenyl | 0.28 ± 0.02 | 82.1 |

| 4-Fluorophenyl | 0.15 ± 0.01 | 89.7 |

| Phenyl | 0.12 ± 0.01 | 92.4 |

Stability and Degradation

Propiedades

Fórmula molecular |

C10H9N3 |

|---|---|

Peso molecular |

171.2 g/mol |

Nombre IUPAC |

(Z)-quinolin-2-ylmethylidenehydrazine |

InChI |

InChI=1S/C10H9N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7H,11H2/b12-7- |

Clave InChI |

BZMACHUNHDHDHT-GHXNOFRVSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC(=N2)/C=N\N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)C=NN |

Sinónimos |

quinoline-2-carbaldehyde hydrazone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.